cis-Pentenedioic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Pentenedioic acid can be synthesized through several methods. One common approach involves the partial oxidation of alkali lignin, which produces cis-2-Pentenedioic acid as one of the degradation products . Another method includes the reaction of acetyl-CoA with specific reagents to form glutaconyl-CoA, which can then be hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of maleic anhydride, followed by isomerization to obtain the cis form. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-Pentenedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert it into saturated dicarboxylic acids.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nitrating agents can be used under appropriate conditions.
Major Products:
Oxidation: Produces dicarboxylic acids like glutaric acid.
Reduction: Yields saturated dicarboxylic acids.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
cis-Pentenedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of various compounds.
Biology: Studied for its role in metabolic pathways and its potential as a biochemical marker.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-Pentenedioic acid involves its interaction with specific molecular targets and pathways. For example, as a farnesyltransferase inhibitor, it binds to the enzyme farnesyltransferase, preventing the attachment of farnesyl groups to target proteins. This inhibition disrupts the function of proteins involved in cell signaling and growth, making it a potential therapeutic agent for certain diseases .
Comparison with Similar Compounds
Maleic acid: The cis isomer of butenedioic acid.
Fumaric acid: The trans isomer of butenedioic acid.
Glutaric acid: A saturated dicarboxylic acid with a similar carbon chain length.
Uniqueness: cis-Pentenedioic acid is unique due to its cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer (fumaric acid) and other similar compounds.
Properties
IUPAC Name |
(Z)-pent-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUMQNXTGKGMA-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313020 | |
Record name | (2Z)-2-Pentenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-36-2 | |
Record name | (2Z)-2-Pentenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glutaconic acid, cis | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2Z)-2-Pentenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLUTACONIC ACID, CIS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85358W1CWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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